H-Tyr-NH2 hcl
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Overview
Description
H-Tyr-NH2 hydrochloride: is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis
Scientific Research Applications
Chemistry: H-Tyr-NH2 hydrochloride is used as a chiral ligand in the synthesis of complex molecules. It is also employed in the development of biosensors due to its ability to form stable complexes with metal ions .
Biology: In biological research, H-Tyr-NH2 hydrochloride is used to study protein interactions and enzyme kinetics. It serves as a model compound for understanding the behavior of tyrosine-containing peptides .
Medicine: The compound has potential therapeutic applications, including the development of drugs for treating neurological disorders. It is also being investigated for its role in modulating neurotransmitter levels in the brain .
Industry: H-Tyr-NH2 hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Tyr-NH2 hydrochloride typically involves the amidation of L-tyrosine. One common method is to react L-tyrosine with ammonia or an amine under specific conditions to form the amide. The reaction is usually carried out in the presence of a coupling agent such as carbodiimide to facilitate the formation of the amide bond .
Industrial Production Methods: In industrial settings, the production of H-Tyr-NH2 hydrochloride may involve more scalable processes. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: H-Tyr-NH2 hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in the tyrosine moiety can be oxidized to form quinones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted tyrosine derivatives.
Mechanism of Action
H-Tyr-NH2 hydrochloride exerts its effects primarily through interactions with enzymes and receptors in the body. The phenolic hydroxyl group of the tyrosine moiety can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the amide group can participate in various biochemical pathways, modulating the function of proteins and other biomolecules .
Comparison with Similar Compounds
L-Tyrosine: The parent compound of H-Tyr-NH2 hydrochloride, used in protein synthesis and as a precursor to neurotransmitters.
L-Tyrosine ethyl ester hydrochloride: A derivative used in similar applications but with different solubility properties.
L-Tyrosine benzyl ester hydrochloride: Another derivative with distinct chemical properties and applications.
Uniqueness: H-Tyr-NH2 hydrochloride is unique due to its amide group, which imparts different chemical and biological properties compared to other tyrosine derivatives. This makes it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxyphenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c10-8(9(11)13)5-6-1-3-7(12)4-2-6;/h1-4,8,12H,5,10H2,(H2,11,13);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIMJFKFXYQUBZ-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N)N)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669542 |
Source
|
Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53559-18-5 |
Source
|
Record name | L-Tyrosinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70669542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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